molecular formula C27H48O3 B052781 Cholestane-3beta,5alpha,6alpha-triol CAS No. 35089-25-9

Cholestane-3beta,5alpha,6alpha-triol

Cat. No. B052781
CAS RN: 35089-25-9
M. Wt: 420.7 g/mol
InChI Key: YMMFNKXZULYSOQ-ZEQHCUNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholestane-3beta,5alpha,6alpha-triol, often abbreviated as triol, is a major metabolic oxysterol of cholesterol . It has been found to exhibit anti-cancer activity against human prostate cancer cells . It suppresses proliferation, migration, and invasion of these cells . It is also an endogenous neuroprotectant and protects against neuronal injury both in vitro and in vivo via negative modulation of NMDA receptors .


Synthesis Analysis

Cholestane-3beta,5alpha,6alpha-triol is a primary metabolite of 5,6-epoxycholesterols (5,6-EC) that is catalyzed by the cholesterol-5,6-epoxide hydrolase (ChEH) .


Chemical Reactions Analysis

Cholestane-3beta,5alpha,6alpha-triol has been found to negatively modulate the action potentials bursts of hippocampal neurons . It also significantly inhibits low Mg 2+ -induced hyperexcitability in vitro . In addition, it attenuates pentylenetetrazole (PTZ)-induced convulsive-form behavioral deficits in vivo .

Scientific Research Applications

  • Synthesis and Biological Probing : Zhao, Wang, and Han (2007) synthesized a full set of eight cholestane-3,5,6-triol stereoisomers in diastereomerically pure forms, which can serve as probes in studying the biological functions of oxysterols in biological processes (Zhao, Wang, & Han, 2007).

  • Metabolism in Rats : Noll, Doisy, and Elliott (1973) studied the metabolism of 5-cholestane-3,26-diol and 5-cholestane-3,7,26-triol in rats with a bile fistula, revealing insights into bile acid formation and metabolic pathways (Noll, Doisy, & Elliott, 1973).

  • Mass Spectral Analysis : Rontani and Aubert (2005) investigated the electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and its derivatives, which is crucial for understanding the structure and properties of these compounds (Rontani & Aubert, 2005).

  • Identification of Neutral Metabolites : Roscoe and Fahrenbach (1971) identified two major neutral metabolites in rats administered with cholestane-3beta,5alpha,6beta-triol, contributing to the understanding of its metabolism and biological impact (Roscoe & Fahrenbach, 1971).

  • Antioxidant Properties : Nakazawa et al. (2005) found that Danshen, a Chinese herb, inhibits oxysterol-induced endothelial cell apoptosis in vivo, which involves cholestan-3beta, 5alpha, 6beta-triol, suggesting therapeutic potential for endothelial damage prevention (Nakazawa et al., 2005).

Future Directions

Future research on Cholestane-3beta,5alpha,6alpha-triol could focus on its potential therapeutic applications, given its neuroprotective effects and its ability to suppress proliferation, migration, and invasion of human prostate cancer cells . Further studies could also explore its role as a biomarker for Niemann-Pick disease type C .

properties

IUPAC Name

(3S,5R,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMFNKXZULYSOQ-ZEQHCUNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholestane-3beta,5alpha,6alpha-triol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholestane-3beta,5alpha,6alpha-triol
Reactant of Route 2
Cholestane-3beta,5alpha,6alpha-triol
Reactant of Route 3
Cholestane-3beta,5alpha,6alpha-triol
Reactant of Route 4
Cholestane-3beta,5alpha,6alpha-triol
Reactant of Route 5
Cholestane-3beta,5alpha,6alpha-triol
Reactant of Route 6
Cholestane-3beta,5alpha,6alpha-triol

Citations

For This Compound
1
Citations
Y Naito, M Shimozawa, M Kuroda, N Nakabe… - Atherosclerosis, 2005 - Elsevier
The migration of circulating monocytes into the subendothelial space occurs through the expressing of some adhesion molecules on endothelial cells. In the present study, using human …
Number of citations: 116 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.